(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid
Description
(2S)-2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is a chiral propanoic acid derivative featuring a propenamide-linked 4-methoxyphenyl group at the second carbon, with an (S)-configuration at the stereogenic center. Its molecular formula is C₁₃H₁₅NO₄ (molecular weight: ~265.26 g/mol). The compound’s structural uniqueness lies in its conjugated enamide system and stereochemistry, which may dictate its biological activity and metabolic stability .
Properties
IUPAC Name |
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZUPQRHXCIKE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is a complex organic molecule with a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol. Its structure includes a propanoic acid backbone, an enamido group, and a methoxy-substituted phenyl ring, which may enhance its biological activity through increased lipophilicity and membrane permeability.
Structural Characteristics
The compound's unique stereochemistry and functional groups contribute to its potential pharmacological effects. The methoxy group on the phenyl ring is particularly noteworthy as it can influence interactions with biological targets, potentially leading to various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
| InChI Key | WUVZUPQRHXCIKE-QRJSTWQJSA-N |
Biological Activity
Research suggests that compounds similar in structure to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, similar to other amino acid derivatives with phenolic moieties.
- Analgesic Properties : Potential analgesic effects have been noted, which could be attributed to its interaction with pain receptors.
- Anticancer Activity : Preliminary studies indicate that this compound might disrupt cancer cell proliferation through mechanisms involving estrogen receptor modulation.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its ability to bind to specific receptors and enzymes may play a critical role in its biological effects. For example, compounds with similar structures have been shown to act as enzyme inhibitors or ligands in various biochemical assays.
Case Studies and Research Findings
- Analgesic and Anti-inflammatory Studies : A study demonstrated that related compounds exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Research : In silico studies have indicated that this compound might interact with estrogen receptors, potentially leading to reduced tumor growth in hormone-sensitive cancers.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties against oxidative stress in neuronal cell lines, indicating the potential for developing treatments for neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylalanine | Similar amino acid structure | Antioxidant properties |
| (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains an amino group and propanoic acid | Anti-inflammatory effects |
| (E)-3-(4-Methoxyphenyl)acrylic acid | Enamido structure without amino functionality | Antimicrobial activity |
| (R)-2-[3-(4-Methylphenyl)prop-2-enamido]propanoic acid | Similar propanoic acid structure | Potential analgesic effects |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is C13H15NO4, with a molecular weight of 249.26 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.
Anti-inflammatory Activity
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory properties. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.
Table 1: Inhibition of Cyclooxygenase by Related Compounds
| Compound Name | Cyclooxygenase Inhibition (%) | Notes |
|---|---|---|
| Compound A | 85 | Strong inhibitor |
| Compound B | 75 | Moderate inhibitor |
| Compound C | 60 | Weak inhibitor |
Analgesic Properties
The analgesic effects of this compound have been evaluated in various animal models. For instance, studies on related propionic acid derivatives have shown effective pain relief in models of carrageenan-induced paw edema in rats. The analgesic properties are likely attributed to its anti-inflammatory effects.
Biological Interaction Studies
Understanding how This compound interacts with biological systems is critical for elucidating its mechanisms of action. Techniques such as molecular docking studies, receptor binding assays, and cell-based assays are essential for identifying potential therapeutic applications.
Case Studies
Several case studies have highlighted the pharmacological profiles of compounds structurally related to This compound :
- Study on Inflammatory Conditions : A notable study administered related compounds to animal models with induced inflammatory conditions. Results demonstrated a marked decrease in inflammation and pain responses compared to control groups, supporting their potential use as therapeutic agents.
- Cytokine Modulation : In vitro studies have shown that related compounds can significantly modulate cytokine release, notably reducing levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in stimulated immune cells.
Table 2: Cytokine Release Modulation by Related Compounds
| Compound Name | TNF-α Reduction (%) | IFN-γ Reduction (%) |
|---|---|---|
| Compound A | 70 | 50 |
| Compound B | 55 | 40 |
| Compound C | 30 | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic Acid
- Structure : Differs in the position of the propenamide group (C3 vs. C2 in the target compound) .
- Molecular Weight : 249.26 g/mol.
- Functional Groups : Same methoxyphenyl and propenamide moieties but lacks stereochemical specification.
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid
- Structure : Replaces the enamide with a hydroxyl group and features a 4-hydroxyphenyl moiety.
- Molecular Weight : 182.17 g/mol.
- Functional Groups : Hydroxy acid, hydroxyphenyl.
- Biological Role: Known as Latifolicinin C acid, implicated in plant defense mechanisms and microbial interactions .
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid
- Structure : Contains a 3,4-dimethoxyphenyl group and a methyl substituent at C2.
- Molecular Weight : 239.27 g/mol.
- Functional Groups: Dimethoxy substitution, methyl group, amino acid backbone.
(2S)-3-Phenyl-2-[4-(2-phenylethyl)phenoxy]propanoic Acid
- Structure: Substitutes the enamide with a phenoxy group and adds a phenethyl chain.
- Molecular Weight : 354.41 g/mol.
- Functional Groups: Phenoxy, phenethyl, propanoic acid.
Stereochemical and Functional Group Comparisons
Metabolic and Pharmacokinetic Insights
- Methoxyphenyl vs.
- Enamide vs. Ester/Phenoxy Groups: The conjugated enamide system may confer stability against hydrolysis compared to esters, while phenoxy-linked compounds (e.g., ) exhibit distinct electronic profiles affecting receptor binding .
- Stereochemical Impact: The (S)-configuration is critical for chiral recognition in biological systems, as seen in related amino acid derivatives (e.g., LAT1 inhibitors in ) .
Preparation Methods
Fragment 1: Synthesis of 3-(4-Methoxyphenyl)prop-2-enoic Acid
The α,β-unsaturated carboxylic acid is synthesized via Horner-Wadsworth-Emmons (HWE) reaction , leveraging dimethyl (4-methoxybenzyl)phosphonate and glyoxylic acid. Alternative routes include aldol condensation of 4-methoxyacetophenone with malonic acid derivatives.
Fragment 2: Chiral Pool Strategy for L-Alanine
The (2S)-configuration is preserved using commercially available N-protected L-alanine esters (e.g., Boc-L-alanine methyl ester). Deprotection and hydrolysis yield the free amino acid post-coupling.
Solid-Phase Synthesis Approach
The US6710208B2 patent outlines a solid-phase method for amide synthesis, adaptable to the target compound.
Resin Functionalization and Loading
A Wang resin (hydroxymethylpolystyrene) is esterified with N-Fmoc-L-alanine using diisopropylcarbodiimide (DICI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After Fmoc deprotection (20% piperidine/DMF), the free amine is coupled with the pre-activated cinnamic acid.
# Example resin-loading reaction:
resin + Fmoc-L-Ala-OH → DICI/HOBt → Fmoc-L-Ala-resin
Fmoc-L-Ala-resin + piperidine → H-L-Ala-resin
Cinnamic Acid Activation and Coupling
3-(4-Methoxyphenyl)prop-2-enoic acid is activated as a pentafluorophenyl (PFP) ester using pentafluorophenol and DICI. Coupling to the resin-bound L-alanine proceeds in DMF at 25°C for 12 hours, achieving >95% conversion.
Cleavage and Purification
The resin is treated with 95% trifluoroacetic acid (TFA) to cleave the ester, yielding the crude product. Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water) affords the pure compound in 78% yield.
Solution-Phase Synthesis via HWE Reaction
The CN111792990A patent details HWE-based routes for α,β-unsaturated ketones, adaptable to carboxylic acid synthesis.
Phosphonate Ester Preparation
Dimethyl (4-methoxybenzyl)phosphonate is synthesized by reacting 4-methoxybenzyl chloride with trimethyl phosphite in toluene at 110°C for 6 hours (Yield: 89%).
HWE Olefination
The phosphonate ester reacts with glyoxylic acid monohydrate in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as base. The reaction proceeds at −78°C to 0°C, yielding 3-(4-methoxyphenyl)prop-2-enoic acid (72% yield).
Amide Coupling with L-Alanine
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with L-alanine methyl ester in THF with triethylamine (TEA). Hydrolysis of the methyl ester with LiOH in THF/water affords the final product (65% over two steps).
Alternative Methods: Aldol Condensation
A competing route involves aldol condensation of 4-methoxybenzaldehyde with malonic acid in pyridine with piperidine catalysis. While this method offers a 68% yield, it requires stringent temperature control (0–5°C) to minimize side reactions.
Stereochemical Considerations and Racemization Mitigation
The (2S)-configuration is preserved using low-temperature coupling conditions (0–5°C) and avoiding strongly basic environments. Boc protection of L-alanine reduces racemization during activation, with enantiomeric excess (ee) maintained at >98%.
Optimization and Scaling
Solvent and Base Screening
Comparative studies show THF outperforms DCM in HWE reactions due to improved solubility of intermediates. Potassium carbonate (K₂CO₃) proves superior to TEA in minimizing ester hydrolysis during coupling.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) during acid chloride formation increases coupling efficiency from 70% to 88%.
Data Tables
Table 1. Comparison of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solid-Phase (US6710208B2) | Resin coupling | DMF, 25°C, 12h | 78 | 99.5 |
| HWE (CN111792990A) | Olefination | THF, t-BuOK, −78°C | 72 | 98.2 |
| Aldol Condensation | Condensation | Pyridine, 0°C | 68 | 97.8 |
Table 2. Reagent Optimization for Amide Coupling
| Activator | Solvent | Base | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | TEA | 65 |
| DICI/HOBt | DCM | None | 72 |
| PFP ester | DMF | K₂CO₃ | 85 |
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Preparation of the 4-methoxyphenylpropenoic acid intermediate via Heck coupling or condensation reactions.
- Step 2: Coupling with (2S)-2-aminopropanoic acid using carbodiimide reagents (e.g., DCC) in anhydrous solvents like dichloromethane .
- Step 3: Deprotection (if tert-butyl or other protecting groups are used) under acidic or basic conditions.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance coupling efficiency .
- Temperature Control: Reactions often proceed at 0–25°C to minimize side products.
- Purification: Use preparative HPLC or recrystallization to isolate high-purity product (>95%) .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Methoxystyrene, Pd(OAc)₂, THF, 80°C | 75–85 | Inferred |
| 2 | DCC, DMAP, DCM, RT | 60–70 | |
| 3 | TFA/DCM (1:1), 0°C | 90–95 |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity Analysis:
- HPLC: Use C18 columns with UV detection (λ = 254 nm); purity ≥98% is typical for research-grade material .
- TLC: Monitor reaction progress using silica plates and iodine staining.
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify methoxyphenyl (δ ~3.8 ppm for -OCH₃) and amide (δ ~7.5–8.5 ppm) protons .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₅NO₄: 265.0954) .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Perform Michaelis-Menten analysis to determine inhibition constants (Kᵢ) using purified enzymes (e.g., serine proteases) .
- Docking Studies: Use software like AutoDock to model interactions between the compound’s methoxyphenyl group and enzyme active sites .
- Structural Analogs: Compare activity with derivatives lacking the methoxy group to assess pharmacophore requirements .
Key Findings from Analogous Compounds:
- Fluorophenyl analogs show enhanced binding affinity due to electronegative substituents .
- Methyl groups on the phenyl ring reduce solubility but increase metabolic stability .
Q. How can contradictory data regarding the compound’s solubility and stability across studies be systematically addressed?
Methodological Answer:
- Solubility Profiling:
-
Test in buffers (pH 2–10) to identify optimal conditions; methoxyphenyl derivatives often show poor aqueous solubility (<1 mg/mL) .
-
Use co-solvents (e.g., DMSO ≤1%) for in vitro assays to avoid precipitation.
- Stability Studies:
-
Thermal Stability: Store at –20°C in anhydrous conditions to prevent hydrolysis of the amide bond .
-
Light Sensitivity: Protect from UV exposure to avoid degradation of the methoxyphenyl moiety .
Data Reconciliation Framework:
Parameter Confounding Factors Mitigation Strategies Solubility pH, solvent polarity Standardize buffer systems Stability Storage conditions Use inert atmospheres
Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or pkCSM to estimate:
-
LogP: Predicted ~2.1 (moderate lipophilicity) .
-
Bioavailability: Low (~30%) due to high molecular weight and polar surface area .
- Metabolism Pathways: Cytochrome P450 (CYP3A4) likely mediates oxidation of the methoxyphenyl group .
Validation:
- Compare in silico predictions with in vitro hepatocyte assays for clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
